An In-depth Technical Guide to 2-Fluoro-6-iodobenzonitrile (CAS: 79544-29-9)
An In-depth Technical Guide to 2-Fluoro-6-iodobenzonitrile (CAS: 79544-29-9)
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Fluoro-6-iodobenzonitrile is a halogenated aromatic compound that serves as a versatile and valuable building block in modern organic synthesis. Its unique molecular architecture, featuring a nitrile group, a fluorine atom, and an iodine atom on a benzene ring, offers a strategic combination of reactive sites. The presence of both fluorine and iodine substituents significantly influences the compound's reactivity, polarity, and overall chemical behavior, making it an attractive intermediate for creating complex molecules.[1]
This guide provides a comprehensive overview of 2-Fluoro-6-iodobenzonitrile, including its chemical and physical properties, detailed experimental protocols for its synthesis and subsequent reactions, and its applications in drug discovery, particularly in the development of targeted therapies like PARP and kinase inhibitors.
Physicochemical Properties
The key physicochemical properties of 2-Fluoro-6-iodobenzonitrile are summarized in the table below, providing a quick reference for laboratory use.
| Property | Value | Reference |
| CAS Number | 79544-29-9 | [2] |
| Molecular Formula | C₇H₃FIN | [2] |
| Molecular Weight | 247.01 g/mol | [2] |
| Appearance | White to light yellow powder or crystal | [2][3] |
| Melting Point | 51 - 55 °C | [2] |
| Purity | ≥98% (GC) | [2] |
| MDL Number | MFCD00015478 | [2] |
| PubChem ID | 522722 | [2] |
Synthesis and Experimental Protocols
2-Fluoro-6-iodobenzonitrile is typically synthesized from its corresponding aniline precursor via a Sandmeyer reaction. This classic transformation in aromatic chemistry allows for the conversion of an amino group into a nitrile group through a diazonium salt intermediate, catalyzed by a copper(I) salt.[2][4]
Representative Synthesis: Sandmeyer Reaction
The following protocol is a representative method for the synthesis of 2-Fluoro-6-iodobenzonitrile, adapted from established procedures for similar halogenated anilines. The starting material for this reaction would be 2-fluoro-6-iodoaniline.
Experimental Protocol:
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Diazonium Salt Formation:
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Suspend 2-fluoro-6-iodoaniline (1.0 eq) in an aqueous solution of hydrochloric acid (e.g., 3M) in a flask and cool the mixture to 0-5 °C in an ice bath with constant stirring.
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Slowly add a pre-cooled aqueous solution of sodium nitrite (1.1 eq) dropwise, ensuring the temperature of the reaction mixture does not exceed 5 °C.
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Continue stirring for an additional 20-30 minutes at 0-5 °C after the addition is complete to ensure full formation of the diazonium salt. The completion of diazotization can be checked using starch-iodide paper (a positive test, indicating excess nitrous acid, will result in a blue-black color).
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Cyanation Reaction:
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In a separate flask, prepare a solution of copper(I) cyanide (1.2 eq) and sodium cyanide (1.2 eq) in water. Cool this solution in an ice bath.
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Slowly and carefully add the cold diazonium salt solution to the copper(I) cyanide solution. Vigorous evolution of nitrogen gas is expected.
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After the addition is complete, allow the reaction mixture to warm to room temperature and then heat gently (e.g., to 50-60 °C) for 1-2 hours to ensure the reaction goes to completion.
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Work-up and Purification:
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Cool the reaction mixture to room temperature and extract the product with an organic solvent such as diethyl ether or ethyl acetate (3 x volume of the aqueous phase).
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Combine the organic layers and wash with water, followed by a brine solution.
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Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
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Filter off the drying agent and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.
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Purify the crude 2-Fluoro-6-iodobenzonitrile by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate).
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Applications in Drug Development
The strategic placement of fluoro, iodo, and nitrile groups makes 2-Fluoro-6-iodobenzonitrile a highly sought-after intermediate in medicinal chemistry. It serves as a scaffold for building more complex molecules with potential therapeutic activities.[5]
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Pharmaceuticals: It is a key intermediate in the synthesis of various pharmaceuticals, particularly in the development of anti-cancer agents.[5]
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Agrochemicals: The fluorinated and iodinated structure is valuable for creating novel agrochemicals with enhanced stability and reactivity.[5]
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Biological Research: Researchers utilize this compound to study biological pathways and mechanisms, especially in drug discovery processes that target specific receptors.[5]
The iodine atom is particularly useful as it provides a handle for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Heck, and Sonogashira reactions. These reactions are fundamental in modern drug discovery for constructing carbon-carbon and carbon-heteroatom bonds.
Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura coupling is a powerful method for forming C(sp²)-C(sp²) bonds, typically between an aryl halide and an arylboronic acid. 2-Fluoro-6-iodobenzonitrile, being an aryl iodide, is an excellent substrate for this reaction.
Representative Experimental Protocol:
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Reaction Setup:
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To a dry Schlenk flask, add 2-Fluoro-6-iodobenzonitrile (1.0 eq), the desired arylboronic acid (1.2-1.5 eq), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃ or Cs₂CO₃, 2.0-3.0 eq).
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Seal the flask with a septum, and evacuate and backfill with an inert gas (e.g., Argon or Nitrogen) three times.
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Reaction Execution:
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Add a degassed solvent system (e.g., a mixture of toluene and water, or dioxane and water) via syringe.
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Heat the reaction mixture with vigorous stirring to a specified temperature (typically 80-110 °C).
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Monitor the reaction progress using an appropriate analytical technique, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
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-
Work-up and Purification:
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Upon completion, cool the reaction to room temperature and dilute with water and an organic solvent like ethyl acetate.
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Separate the organic layer, and extract the aqueous layer with the same organic solvent.
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Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
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Purify the crude product by flash column chromatography to yield the desired biaryl compound.
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Case Study: Intermediate for PARP Inhibitors
Poly(ADP-ribose) polymerase (PARP) enzymes are crucial for DNA single-strand break repair. In cancers with mutations in the BRCA1 or BRCA2 genes, the homologous recombination pathway for DNA double-strand break repair is deficient. Inhibiting PARP in these cancer cells leads to an accumulation of DNA damage that cannot be repaired, resulting in cell death. This concept is known as synthetic lethality.
Compounds derived from fluorinated benzonitriles have been investigated as potent PARP inhibitors. 2-Fluoro-6-iodobenzonitrile can serve as a starting scaffold. Through reactions like the Suzuki-Miyaura coupling, complex molecular architectures can be built onto the benzonitrile core to create molecules that fit into the NAD⁺ binding pocket of the PARP enzyme, thereby inhibiting its function.
Safety and Handling
2-Fluoro-6-iodobenzonitrile is a chemical that requires careful handling in a laboratory setting.
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Hazard Statements: Harmful if swallowed, in contact with skin, or if inhaled. Causes skin and serious eye irritation. May cause respiratory irritation.
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Precautionary Measures:
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Use only in a well-ventilated area or under a fume hood.
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Wear protective gloves, clothing, eye protection, and face protection.
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Avoid breathing dust, fumes, gas, mist, vapors, or spray.
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Wash skin thoroughly after handling.
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Store in a well-ventilated place. Keep container tightly closed.
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Always consult the Safety Data Sheet (SDS) provided by the supplier for complete and detailed safety information before handling this compound.
Conclusion
2-Fluoro-6-iodobenzonitrile (CAS 79544-29-9) is a strategically important chemical intermediate with significant applications in the pharmaceutical and agrochemical industries. Its distinct pattern of substitution allows for diverse and predictable chemical transformations, most notably the Sandmeyer reaction for its synthesis and palladium-catalyzed cross-coupling reactions for its elaboration. For drug development professionals, this compound offers a robust starting point for the synthesis of complex, biologically active molecules, including targeted cancer therapeutics like PARP and kinase inhibitors. A thorough understanding of its properties, synthetic routes, and reaction capabilities is essential for leveraging its full potential in research and development.
References
- 1. On the Synthesis of 2-Amino-4,6-difluorobenzonitrile: Highly Selective Formation of 5-Fluoro-3-nitro-1,2-benzoquinone 2-Diazide in the Attempted Sandmeyer Cyanation of 2,4-Difluoro-6-nitrobenzenediazonium Cation† - Journal of Chemical Research, Synopses (RSC Publishing) [pubs.rsc.org]
- 2. Sandmeyer reaction - Wikipedia [en.wikipedia.org]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. Sandmeyer Reaction [organic-chemistry.org]
- 5. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]
